molecular formula C4H4N4S3 B12530110 1,3,4-Thiadiazole-2,5-dicarbothioamide CAS No. 666854-98-4

1,3,4-Thiadiazole-2,5-dicarbothioamide

Cat. No.: B12530110
CAS No.: 666854-98-4
M. Wt: 204.3 g/mol
InChI Key: OPAZDSGNKIJFIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2,5-dicarbothioamide can be synthesized through the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions. The reaction typically involves the use of a base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2,5-dicarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazole-2,5-dicarbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2,5-dicarbothioamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3,4-Thiadiazole-2,5-dicarbothioamide is unique compared to other thiadiazole derivatives due to its specific functional groups and biological activities. Similar compounds include:

Properties

CAS No.

666854-98-4

Molecular Formula

C4H4N4S3

Molecular Weight

204.3 g/mol

IUPAC Name

1,3,4-thiadiazole-2,5-dicarbothioamide

InChI

InChI=1S/C4H4N4S3/c5-1(9)3-7-8-4(11-3)2(6)10/h(H2,5,9)(H2,6,10)

InChI Key

OPAZDSGNKIJFIF-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)C(=S)N)C(=S)N

Origin of Product

United States

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